molecular formula C5H3NS B031525 Thiophene-2-carbonitrile CAS No. 1003-31-2

Thiophene-2-carbonitrile

Cat. No. B031525
CAS RN: 1003-31-2
M. Wt: 109.15 g/mol
InChI Key: CUPOOAWTRIURFT-UHFFFAOYSA-N
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Description

Thiophene-2-carbonitrile, also known as 2-Cyanothiophene, is used as an intermediate in synthetic chemistry and in the pharmaceutical industry . It is also used in the preparation of thiaplatinacycles and 2,2’-thienylpyrroles .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of Thiophene-2-carbonitrile is C5H3NS . The molecular weight is 109.15 . The SMILES string representation is N#Cc1cccs1 .


Chemical Reactions Analysis

The reaction of 2-cyanothiophene with a zerovalent platinum bisalkylphosphine fragment yields two thiaplatinacycles derived from the cleavage of the substituted and unsubstituted C-S bonds .


Physical And Chemical Properties Analysis

Thiophene-2-carbonitrile is a liquid with a refractive index of n20/D 1.563 (lit.) . It has a boiling point of 192 °C (lit.) and a density of 1.172 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

2-Thiophenecarbonitrile has been identified as a bifunctional electrolyte additive that enhances the performance of lithium-ion batteries . It is particularly effective in improving the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells. When used as an additive, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface. This film improves the interphase stability between the electrode and electrolyte, leading to a significant increase in the cycle life of the battery. For instance, a cell with 0.1 wt% 2-Thiophenecarbonitrile shows a capacity retention of 91.2% after 300 cycles .

Synthesis of Thiaplatinacycles

In the field of coordination chemistry, 2-Thiophenecarbonitrile is utilized in the synthesis of thiaplatinacycles . These are platinum-containing cyclic compounds where thiophene rings are coordinated to a platinum center. Thiaplatinacycles have potential applications in catalysis and materials science , particularly in the development of new materials with unique electronic and optical properties.

Preparation of 2,2′-Thienylpyrroles

Another notable application of 2-Thiophenecarbonitrile is in the preparation of 2,2′-thienylpyrroles . These compounds are of interest in organic synthesis and could be used as building blocks for conducting polymers, pharmaceuticals, and agrochemicals due to their enhanced stability and electronic properties.

Intermediate in Synthetic Chemistry

2-Thiophenecarbonitrile serves as an intermediate in various synthetic chemistry applications . Its reactivity allows it to be a precursor for a wide range of thiophene derivatives, which are valuable in synthesizing complex organic molecules for pharmaceuticals and other chemical industries.

Pharmaceutical Industry Applications

In the pharmaceutical industry, 2-Thiophenecarbonitrile is used as a starting material for the synthesis of various drug molecules . Its incorporation into drug compounds can impart certain desirable characteristics such as increased potency, stability, or specificity.

Materials Science Research

Due to its unique chemical structure, 2-Thiophenecarbonitrile is explored in materials science research for the development of novel materials . These materials may exhibit special properties like conductivity, flexibility, or resistance to degradation, making them suitable for advanced technological applications.

Organic Synthesis

2-Thiophenecarbonitrile is a versatile reagent in organic synthesis, used to introduce the thiophene moiety into larger organic frameworks . This can lead to the creation of new organic compounds with potential applications in dyes, sensors, and electronic devices.

Functional Additives

As a functional additive, 2-Thiophenecarbonitrile can improve the properties of various chemical systems . For example, it can be used to modify the surface characteristics of electrodes or to enhance the stability of chemical formulations.

Safety And Hazards

Thiophene-2-carbonitrile is flammable and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-2-carbonitrile has been used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This effect results from the formation of a more stable surface layer on the surface of the LNMO cathode, and it may be due to the participation of Thiophene-2-carbonitrile, which cannot only inhibit the severe decomposition of the electrolyte but also reduce the dissolution of Mn and Ni during the cycle .

properties

IUPAC Name

thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143114
Record name Thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carbonitrile

CAS RN

1003-31-2
Record name 2-Thiophenecarbonitrile
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Record name Thiophene-2-carbonitrile
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Record name Thiophene-2-carbonitrile
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Record name Thiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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